![molecular formula C14H27O3P B12590630 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 878043-82-4](/img/structure/B12590630.png)
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[222]octane is a chemical compound that belongs to the class of phosphabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a phosphorus atom and three oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane typically involves the reaction of a decyl-substituted precursor with a phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and a decyl alcohol derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the reaction progress and verify the structure of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or phosphite derivatives.
Substitution: The compound can participate in substitution reactions where the decyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphabicyclo compounds.
Scientific Research Applications
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: In industrial applications, the compound is used as a flame retardant and as an additive in polymer production to enhance material properties.
Mechanism of Action
The mechanism of action of 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can catalyze various chemical reactions, including oxidation and reduction processes. In biological systems, the compound may interact with cellular components, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: This compound has a similar bicyclic structure but with an ethyl group instead of a decyl group.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another similar compound with an isopropyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide: This compound contains a sulfur atom in place of one of the oxygen atoms.
Uniqueness
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is unique due to its longer decyl chain, which can influence its physical and chemical properties. The decyl group may enhance the compound’s hydrophobicity and affect its interactions with other molecules. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
878043-82-4 |
|---|---|
Molecular Formula |
C14H27O3P |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H27O3P/c1-2-3-4-5-6-7-8-9-10-14-11-15-18(16-12-14)17-13-14/h2-13H2,1H3 |
InChI Key |
AUEJXMFTSCFJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC12COP(OC1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


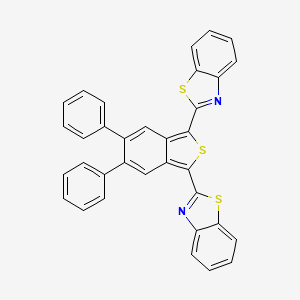
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
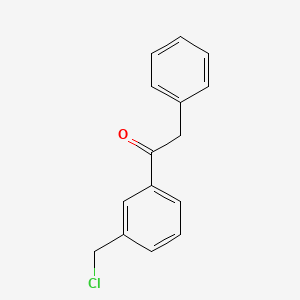
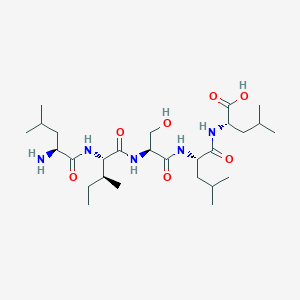
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)
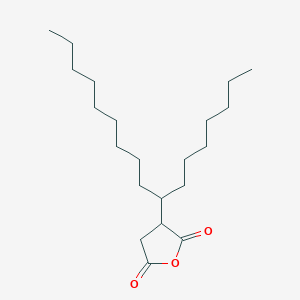
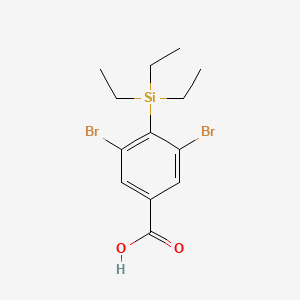
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)


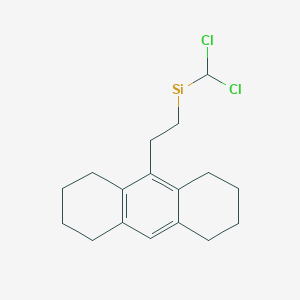
![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
